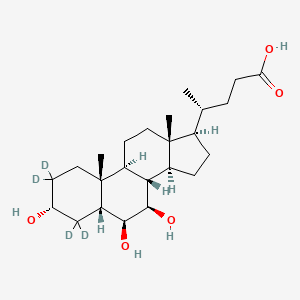

beta-Muricholic acid-d4

Description

Contextualization of Bile Acid Metabolism and Signaling

Bile acids, initially recognized for their role in dietary fat digestion, are now understood to be crucial signaling molecules that regulate a wide array of metabolic pathways. nih.govmdpi.comnih.gov Synthesized from cholesterol in the liver, primary bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA) in humans, and cholic acid and muricholic acids in mice, undergo a series of transformations. biorxiv.orgbiorxiv.orgnih.gov These include conjugation with amino acids such as glycine (B1666218) or taurine (B1682933) in the liver and further metabolism by the gut microbiota into secondary bile acids. smolecule.combiorxiv.org

This intricate metabolism is tightly regulated and involves a complex interplay between the liver, intestine, and the gut microbiome. biorxiv.orgbiorxiv.org Bile acids exert their signaling functions by activating specific receptors, most notably the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). frontiersin.orgrug.nl Activation of these receptors influences gene expression related to lipid, glucose, and energy metabolism, as well as inflammatory responses. mdpi.comnih.govfrontiersin.org Dysregulation of bile acid metabolism has been implicated in a variety of diseases, including cholestatic liver diseases, dyslipidemia, fatty liver diseases, cardiovascular diseases, and diabetes. nih.gov

Distinctive Role of Muricholic Acids within Rodent Bile Acid Physiology

Muricholic acids, including alpha- and beta-muricholic acid, are primary bile acids that are particularly abundant in mice and rats. biorxiv.orgmdpi.com They are synthesized from chenodeoxycholic acid and are characterized by hydroxylation at the C-6 position, which imparts distinct physicochemical and signaling properties. biorxiv.orgbiorxiv.org Muricholic acids are more hydrophilic and less cytotoxic compared to other bile acids. biorxiv.orgbiorxiv.org

A key feature of muricholic acids is their role as antagonists of the farnesoid X receptor (FXR). biorxiv.orgbiorxiv.org This is in contrast to many other bile acids that act as FXR agonists. biorxiv.orgbiorxiv.org This antagonistic activity has significant implications for regulating bile acid synthesis and cholesterol metabolism. nih.gov For instance, the presence of muricholic acids can lead to reduced FXR signaling, which in turn can influence the expression of genes involved in bile acid transport and synthesis. nih.gov Studies in mice have shown that muricholic acids can protect against hypercholesterolemia and play a role in the dissolution of gallstones. nih.govcaymanchem.com The unique bile acid profile of rodents, with high levels of muricholic acids, is a critical consideration when translating findings from mouse models to human physiology. biorxiv.orgrug.nl

Overview of Beta-Muricholic Acid-d4's Significance as a Research Compound

This compound is a deuterated analog of beta-muricholic acid, making it an invaluable tool for studying bile acid metabolism and signaling. smolecule.comcaymanchem.com Its primary application is as an internal standard for the accurate quantification of beta-muricholic acid in biological samples such as plasma, liver tissue, and feces using techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.comcaymanchem.commetabolomicsworkbench.org The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, allowing for its clear differentiation from the endogenous, unlabeled form. caymanchem.com

Beyond its role in quantitative analysis, this compound is utilized in metabolic studies to trace the biotransformation of beta-muricholic acid. smolecule.com Researchers can administer the labeled compound and monitor its conversion to other bile acid species, providing insights into the enzymatic reactions and gut microbial modifications that occur in the enterohepatic circulation. smolecule.com Furthermore, its use in receptor binding studies helps to investigate the interactions of muricholic acids with nuclear receptors like FXR, contributing to a deeper understanding of their regulatory roles in metabolic diseases. smolecule.com The stability and specificity afforded by the deuterium labeling enhance the precision and reliability of these research applications. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C24H40O5 |

|---|---|

Molecular Weight |

412.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1/i8D2,12D2 |

InChI Key |

DKPMWHFRUGMUKF-APBBRSFGSA-N |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]([C@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Labeling Strategies for Beta Muricholic Acid D4

Chemical Synthesis Approaches for Deuterated Bile Acids

The chemical synthesis of beta-muricholic acid-d4, specifically (5β)-3α,6β,7β-trihydroxy-cholan-2,2,4,4-d4-24-oic acid, involves the introduction of deuterium (B1214612) atoms at the C-2 and C-4 positions of the steroid nucleus. While a direct synthesis for this specific molecule is not extensively published, a plausible and established methodology for deuterating the A-ring of steroids can be adapted. This approach generally involves a base-catalyzed hydrogen-deuterium exchange reaction on a suitable steroid precursor.

A general strategy for introducing deuterium at the C-2 and C-4 positions of a steroidal backbone involves the initial oxidation of the 3-hydroxyl group to a ketone. This creates enolizable protons at the adjacent C-2 and C-4 positions. Subsequent treatment with a deuterated base in a deuterated solvent facilitates the exchange of these protons with deuterium atoms.

A Proposed Synthetic Pathway:

Protection of Hydroxyl Groups: The 6β and 7β hydroxyl groups of a suitable starting material, such as a derivative of ursodeoxycholic acid, would first be protected to prevent unwanted side reactions during the oxidation of the 3α-hydroxyl group.

Oxidation: The 3α-hydroxyl group is then oxidized to a 3-keto group using standard oxidizing agents.

Deuterium Exchange: The resulting 3-keto steroid is subjected to a base-catalyzed deuterium exchange. This is typically achieved by refluxing the compound in a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O) and a co-solvent like dioxane. nih.gov This process allows for the exchange of the α-hydrogens at the C-2 and C-4 positions with deuterium.

Reduction: The 3-keto group is then stereoselectively reduced back to a 3α-hydroxyl group.

Deprotection: Finally, the protecting groups on the 6β and 7β hydroxyls are removed to yield this compound.

This multi-step process, while not explicitly detailed for beta-muricholic acid in the reviewed literature, is a well-established method for the specific deuteration of the A-ring in various steroid molecules. nih.gov

Methodologies for Precise Deuterium Incorporation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the isotopic enrichment of a labeled compound. By analyzing the mass-to-charge ratio (m/z) with high accuracy, it is possible to resolve and quantify the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). researchgate.net For this compound, the mass spectrum would show a distribution of ions corresponding to the unlabeled (d0), and the d1, d2, d3, and d4 species. The isotopic purity is calculated from the relative intensities of these peaks. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are invaluable for confirming the positions of the deuterium labels and assessing the isotopic purity.

¹H NMR: In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the location of the deuterium labels.

²H NMR: ²H NMR spectroscopy directly detects the deuterium nuclei, providing a spectrum with signals at the chemical shifts corresponding to the deuterated positions. The integration of these signals can be used to determine the relative abundance of deuterium at each labeled site.

A combined approach using both ¹H and ²H NMR can provide a more accurate determination of isotopic abundance compared to using ¹H NMR or mass spectrometry alone. nih.govresearchgate.net

Interactive Data Table: Purity Assessment Methods for Deuterated Bile Acids

| Analytical Technique | Information Provided | Key Advantages |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution (d0, d1, d2, d3, d4), molecular formula confirmation. | High sensitivity, requires minimal sample. |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Confirms the absence of protons at specific sites, structural integrity. | Provides precise structural information. |

| Deuterium Nuclear Magnetic Resonance (²H NMR) | Directly detects and quantifies deuterium at each labeled position. | Unambiguous detection of deuterium. |

Enzymatic and Semi-Synthetic Derivatization for Conjugated Forms

In biological systems, bile acids are often conjugated with amino acids, primarily taurine (B1682933) or glycine (B1666218), to increase their water solubility and physiological activity. The generation of deuterated conjugated forms of beta-muricholic acid is essential for metabolic studies.

Enzymatic Conjugation: The primary enzyme responsible for the conjugation of bile acids in the liver is bile acid-CoA:amino acid N-acyltransferase (BAAT). rug.nl This enzyme, located in the peroxisomes, catalyzes the formation of an amide bond between the carboxyl group of the bile acid and the amino group of taurine or glycine. rug.nl

An in vitro enzymatic synthesis of deuterated tauro-beta-muricholic acid or glyco-beta-muricholic acid can be achieved by incubating this compound with:

Liver microsomes or a purified BAAT enzyme preparation. nih.gov

Taurine or glycine.

ATP and Coenzyme A to form the bile acid-CoA ester intermediate.

The reaction progress and the formation of the conjugated product can be monitored by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Semi-Synthetic Derivatization: Chemical methods can also be employed for the conjugation of deuterated bile acids. One such method involves the use of a peptide coupling reagent, such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). tcichemicals.com This one-step reaction activates the carboxylic acid group of this compound, allowing for the direct formation of an amide bond with taurine or the ethyl ester of glycine. tcichemicals.com Subsequent hydrolysis of the ester in the case of glycine conjugation yields the desired product.

Generation of this compound from Biological Precursors in Experimental Systems

This compound can be generated in experimental biological systems by providing deuterated precursors. In mice, beta-muricholic acid is a primary bile acid synthesized in the liver. The key enzyme responsible for the 6β-hydroxylation that characterizes muricholic acids is Cyp2c70. This enzyme converts ursodeoxycholic acid into beta-muricholic acid. nih.gov

In Vivo Generation: In animal models, such as mice, the administration of deuterated ursodeoxycholic acid (e.g., ursodeoxycholic acid-d4) would be expected to lead to the in vivo formation of this compound through the action of the endogenous murine enzymes. frontiersin.org The resulting deuterated beta-muricholic acid and its metabolites could then be isolated and analyzed from bile or other tissues.

In Vitro Generation: Isolated hepatocytes or liver microsomes from species known to produce beta-muricholic acid, such as rats, can be used for in vitro studies. nih.gov By incubating these cellular or subcellular preparations with a deuterated precursor like chenodeoxycholic acid-d4 or ursodeoxycholic acid-d4, it is possible to produce this compound. nih.govnih.gov One study demonstrated the metabolism of chenodeoxycholic acid to beta-muricholic acid in isolated rat hepatocytes. nih.gov The use of a deuterated precursor in such a system would yield the corresponding deuterated product.

Investigations into Beta Muricholic Acid D4 S Metabolic Fate and Biotransformation

Stable Isotope Tracer Studies in Animal Models

Stable isotope labeling is a critical technique in metabolic research, allowing for the tracking of molecules without the need for radioactive compounds. mdpi.com Beta-muricholic acid-d4, with its deuterium (B1214612) atoms, can be distinguished from its endogenous counterparts by mass spectrometry, making it an ideal tracer for in vivo studies in animal models. biomol.com

The administration of a known quantity of this compound to animal models, such as mice, enables researchers to determine the kinetics of the muricholic acid pool. By collecting biological samples (e.g., plasma, bile, feces) over time and analyzing the ratio of labeled to unlabeled beta-muricholic acid, the total pool size and turnover rate can be calculated. This information is crucial for understanding how the bile acid pool is maintained and regulated under various physiological and pathological conditions.

Interactive Data Table: Representative Data from a Tracer Study on Bile Acid Pool Kinetics

| Time Point (hours) | Concentration of Unlabeled Beta-Muricholic Acid (μM) | Concentration of this compound (μM) | Isotopic Enrichment (%) |

|---|---|---|---|

| 0 | 50.0 | 0.0 | 0.0 |

| 1 | 48.2 | 1.8 | 3.6 |

| 4 | 45.1 | 4.9 | 9.8 |

| 12 | 38.5 | 11.5 | 23.0 |

| 24 | 29.3 | 20.7 | 41.4 |

The enterohepatic circulation is a continuous process where bile acids are synthesized in the liver, secreted into the intestine, reabsorbed, and returned to the liver. wikipedia.org By tracking the appearance of this compound and its metabolites in different compartments of the enterohepatic circulation, its specific pathways can be mapped. For instance, its secretion in bile, transit through the small and large intestines, active reabsorption in the ileum, and subsequent return to the liver via the portal vein can be followed, providing a detailed picture of its dynamic movement. mdpi.comnih.gov This process is vital for lipid digestion and absorption. wikipedia.org

Hepatic Biotransformation Mechanisms of Muricholic Acids

The liver is the central organ for bile acid synthesis and metabolism. Muricholic acids undergo specific enzymatic modifications in the liver that determine their biological activity and fate.

In mice, beta-muricholic acid is synthesized in the liver from chenodeoxycholic acid through a hydroxylation reaction at the 6β-position. nih.gov This reaction is catalyzed by the cytochrome P450 enzyme, Cyp2c70. nih.gov Following its synthesis, beta-muricholic acid is primarily conjugated with the amino acid taurine (B1682933) to form tauro-beta-muricholic acid. h1.co This conjugation step increases the water solubility of the bile acid, which is essential for its function in bile.

There are significant species-specific differences in bile acid metabolism. Beta-muricholic acid is a major primary bile acid in mice, whereas in humans, the primary bile acids are cholic acid and chenodeoxycholic acid. h1.co This difference is primarily due to the expression of the Cyp2c70 enzyme in the murine liver, which is absent in humans. nih.gov As a result, beta-muricholic acid is found in very low concentrations in humans. nih.gov

Interactive Data Table: Comparison of Primary Bile Acid Composition in Mice and Humans

| Bile Acid | Typical Percentage in Murine Bile Acid Pool | Typical Percentage in Human Bile Acid Pool |

|---|---|---|

| Cholic Acid | 40-50% | 40-50% |

| Chenodeoxycholic Acid | 10-20% | 40-50% |

| Alpha-Muricholic Acid | 15-25% | <1% |

Role of Gut Microbiota in Modulating Beta-Muricholic Acid Metabolism

The gut microbiota plays a crucial role in the biotransformation of bile acids. nih.gov After secretion into the intestine, conjugated beta-muricholic acid can be deconjugated by bacterial bile salt hydrolases. researchgate.net The unconjugated form can then be further metabolized by the gut microbiota. These microbial transformations significantly impact the composition of the bile acid pool and can alter the signaling properties of bile acids. For example, gut bacteria can convert primary bile acids into secondary bile acids. mdpi.com

Research has shown that tauro-beta-muricholic acid acts as an antagonist of the farnesoid X receptor (FXR), a key nuclear receptor involved in regulating bile acid synthesis. nih.govnih.gov The gut microbiota, by metabolizing tauro-beta-muricholic acid, can therefore modulate FXR signaling, which in turn affects host metabolism. h1.comdpi.com Studies in germ-free mice have demonstrated a dramatic increase in the levels of muricholic acids compared to conventionally raised mice, highlighting the profound impact of the gut microbiota on the metabolism of this bile acid. nih.gov

Microbiome-Mediated Deconjugation and Dehydroxylation

Upon secretion into the intestine, primary bile acids, including beta-muricholic acid, are primarily in a conjugated form, typically with the amino acids glycine (B1666218) or taurine. researchgate.netyoutube.com This initial conjugation, which occurs in the liver, enhances their solubility. youtube.comcreative-proteomics.com The first crucial step in their intestinal biotransformation is deconjugation, a process mediated by the gut microbiota. nih.govresearchgate.net Various gut bacteria, such as Bacteroides, Clostridium, and Lactobacillus, produce enzymes called bile salt hydrolases (BSHs) that cleave the amide bond, releasing the unconjugated bile acid and the free amino acid. researchgate.netnih.gov This deconjugation is a gateway reaction, as most subsequent microbial transformations occur on the unconjugated bile acid core. mdpi.com

Following deconjugation, the steroid nucleus of this compound is subject to further enzymatic modifications, most notably dehydroxylation. researchgate.net This process involves the removal of hydroxyl (-OH) groups, a key step in the formation of secondary bile acids. nih.govnih.gov The transformation of beta-muricholic acid is particularly complex, potentially involving both dehydroxylation and epimerization (a change in the orientation of a hydroxyl group). nih.gov Research has shown that intestinal bacteria can convert β-muricholic acid into hyodeoxycholic acid. This specific transformation requires two key reactions: a 7β-dehydroxylation and an epimerization of the 6β-hydroxy group to a 6α-hydroxy group. nih.gov Certain intestinal bacteria, including strains of Clostridium and Eubacterium, are known to perform 7-dehydroxylation reactions on primary bile acids. nih.gov The resulting secondary bile acids, such as hyodeoxycholic acid derived from beta-muricholic acid, have different physicochemical properties and biological activities compared to their primary precursors. nih.govresearchgate.net

| Transformation Step | Enzymes/Bacterial Genera Involved | Substrate | Primary Product | Significance |

|---|---|---|---|---|

| Deconjugation | Bile Salt Hydrolases (BSHs) from Bacteroides, Clostridium, Lactobacillus | Tauro-β-muricholic acid / Glyco-β-muricholic acid | β-muricholic acid | Prerequisite for most further microbial metabolism. mdpi.com |

| 7β-Dehydroxylation | Unidentified Gram-positive rods, Clostridium species | β-muricholic acid | Intermediate product | Part of the pathway to form hyodeoxycholic acid. nih.gov |

| 6β-Epimerization | Unidentified intestinal bacteria | β-muricholic acid | Intermediate product | Converts the 6β-hydroxyl to a 6α-hydroxyl group. nih.gov |

Influence of Microbial Composition on Muricholic Acid Profiles

This microbial regulation of TβMCA has significant consequences for host physiology. TβMCA is a naturally occurring antagonist of FXR, a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism. nih.govmdpi.comvtt.fi In germ-free mice, high levels of TβMCA inhibit FXR signaling in the intestine. mdpi.com However, when a gut microbiota is present, the metabolism of TβMCA alleviates this inhibition, leading to FXR activation. nih.govh1.co Therefore, the gut microbiota not only metabolizes secondary bile acids but also indirectly regulates bile acid synthesis in the liver through its influence on the FXR signaling pathway in the ileum. nih.govvtt.fi The specific bacteria capable of these transformations, such as certain Clostridium species that perform 7-dehydroxylation, are critical determinants of the secondary bile acid profile. nih.gov Perturbations in the gut microbial community can, therefore, lead to significant shifts in bile acid profiles, which have been linked to various metabolic conditions. researchgate.net

| Condition | Relative Level of Muricholic Acids (esp. TβMCA) | Intestinal FXR Activation | Primary Reference |

|---|---|---|---|

| Germ-Free (GF) | High | Inhibited | nih.gov |

| Conventionally Raised (CONV-R) | Dramatically Reduced (~71% reduction) | Activated | nih.govh1.co |

Excretion Pathways and Metabolite Profiling in Biological Matrices

Tracing the journey of this compound allows for detailed characterization of its metabolites and their ultimate excretion from the body. After undergoing biotransformation in the intestine, the resulting metabolites, along with any unmetabolized parent compound, are either reabsorbed into the enterohepatic circulation or excreted in the feces. creative-proteomics.com The small fraction that is reabsorbed and enters systemic circulation can be further metabolized in the liver or excreted via the kidneys into the urine. nih.govmdpi.com

Metabolite profiling in different biological matrices provides a comprehensive picture of the fate of beta-muricholic acid.

Bile: In human studies, metabolites found in bile after oral administration of labeled beta-muricholic acid were exclusively its glycine and taurine conjugates. nih.gov This indicates that if reabsorbed, the unconjugated form is efficiently re-conjugated by the liver before being re-secreted into bile. nih.gov

Urine: The urinary metabolite profile is more complex. Studies have identified free, glyco-conjugated, and sulfo-conjugated forms of beta-muricholic acid in human urine. nih.gov The presence of sulfated metabolites points to an important detoxification and solubilization pathway that facilitates renal excretion. nih.gov

Feces: Fecal analysis reveals the extent of microbial metabolism in the distal gut. In humans, the transformation of beta-muricholic acid by intestinal microflora appears limited, with the 3β-epimer being identified as a minor metabolite. nih.gov Notably, the 6β- and 7β-hydroxyl groups seem resistant to transformation by the human gut microbiome, a contrast to the more extensive metabolism observed in rodents. nih.gov The vast majority of bile acids (around 95%) are reabsorbed, with only about 5% being excreted in the feces daily. creative-proteomics.comnih.gov

Modern analytical techniques, particularly ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), are essential for the sensitive and specific quantification of this compound and its various metabolites in plasma, urine, and feces. nih.govshimadzu.com

| Biological Matrix | Detected Metabolites | Metabolic Pathway Indicated | Primary Reference |

|---|---|---|---|

| Bile | Glyco-β-muricholic acid, Tauro-β-muricholic acid | Hepatic conjugation | nih.gov |

| Urine | Free β-muricholic acid, Glyco-β-muricholic acid, Sulfo-conjugated β-muricholic acid | Renal excretion, Hepatic sulfation | nih.gov |

| Feces | 3β-epimer of β-muricholic acid | Microbial epimerization | nih.gov |

Molecular Mechanisms and Biological Roles of Beta Muricholic Acid and Its Conjugates in Experimental Systems

Farnesoid X Receptor (FXR) Signaling Modulation

The farnesoid X receptor is a nuclear receptor that functions as a primary sensor for bile acids. nih.govmdpi.com Its activation regulates the genes involved in bile acid synthesis, transport, and metabolism. nih.gov Beta-muricholic acid and its conjugates are notable for their ability to modulate this critical signaling pathway.

Tauro-beta-Muricholic Acid (TβMCA) as a Competitive FXR Antagonist

Tauro-beta-muricholic acid (TβMCA), a taurine-conjugated form of beta-muricholic acid, has been identified as a naturally occurring, competitive, and reversible antagonist of the farnesoid X receptor (FXR). medchemexpress.commedchemexpress.comnih.gov In experimental systems, it has demonstrated the ability to inhibit FXR activity with an IC50 value of 40 μM. medchemexpress.commedchemexpress.com Unlike potent FXR agonists such as chenodeoxycholic acid (CDCA), TβMCA binds to the receptor but does not trigger the conformational changes required for its activation, thereby blocking the signaling cascade. mdpi.comresearchgate.net This antagonistic activity is a key mechanism by which the gut microbiota can influence host bile acid metabolism. nih.govh1.co Glycine-β-muricholic acid (Gly-MCA), a derivative of TβMCA, also acts as an intestine-specific FXR antagonist. nih.govnih.gov

Impact on FXR Target Gene Expression and Regulatory Networks (e.g., FGF15/19, SHP, CYP7A1)

By inhibiting FXR, TβMCA significantly influences the expression of key genes that regulate bile acid synthesis in a negative feedback loop. nih.gov In the intestine, FXR activation normally induces the expression of fibroblast growth factor 15 (FGF15 in rodents, FGF19 in humans). nih.govmdpi.com FGF15 then travels to the liver, where it binds to its receptor (FGFR4) to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the primary bile acid synthesis pathway. nih.govmdpi.com

TβMCA's antagonism of intestinal FXR leads to decreased expression of FGF15. mdpi.comh1.conih.gov This reduction in the FGF15 signal from the gut to the liver results in the de-repression of the CYP7A1 gene, leading to increased bile acid synthesis. nih.govmdpi.comh1.co In the liver, FXR also directly regulates bile acid synthesis by inducing the expression of the small heterodimer partner (SHP), which in turn inhibits CYP7A1 transcription. nih.govmdpi.com TβMCA can inhibit the liver's FXR-SHP pathway, further contributing to the upregulation of CYP7A1 and an increase in the total bile acid pool. mdpi.com

| Gene | Location | Function in Bile Acid Synthesis | Effect of TβMCA (FXR Antagonism) |

| FXR | Ileum, Liver | Master regulator of bile acid homeostasis | Inhibited |

| FGF15/19 | Ileum | Signals from gut to liver to suppress CYP7A1 | Expression is decreased |

| SHP | Liver | Inhibits CYP7A1 expression | Expression is decreased |

| CYP7A1 | Liver | Rate-limiting enzyme for bile acid synthesis | Expression is increased |

Receptor-Ligand Interactions and Structural Activity Relationships

The ability of a bile acid to activate or antagonize FXR is determined by its specific chemical structure, including the number, position, and orientation of hydroxyl groups on the steroid core. nih.gov The most potent endogenous FXR agonists, like chenodeoxycholic acid (CDCA), are hydrophobic. mdpi.com In contrast, more hydrophilic bile acids, including the muricholic acids, are generally considered weak activators or antagonists. mdpi.com

The structure-activity relationship of bile acids indicates that bulky substituents, such as hydroxyl groups in the beta-position (β-position), can diminish the molecule's ability to activate FXR. drugbank.com The presence of the 6β-hydroxyl group in β-muricholic acid is a key structural feature contributing to its antagonistic properties when conjugated with taurine (B1682933). This structural configuration prevents the ligand from inducing the specific conformational change in the FXR ligand-binding domain that is necessary for the recruitment of coactivators and subsequent gene transcription.

Crosstalk with Gut Microbiota in Metabolic Regulation

The interplay between bile acids and gut microbiota is a bidirectional relationship that is crucial for maintaining host metabolic homeostasis. mdpi.comnih.gov Beta-muricholic acid and its conjugates are central mediators in this complex dialogue.

Influence on Microbial Ecosystem Dynamics and Composition in Animal Models

The composition of the bile acid pool is profoundly influenced by the gut microbiota, which performs essential biotransformations that the host cannot. frontiersin.orgnih.gov A key microbial activity in this context is the deconjugation of primary bile acids by enzymes called bile salt hydrolases (BSHs), which are produced by a wide range of gut bacteria, including species of Lactobacillus and Clostridium. mdpi.comnih.gov

In germ-free mice, which lack a gut microbiota, levels of TβMCA are significantly elevated. nih.govnih.gov The introduction of a conventional microbiota leads to a dramatic reduction in TβMCA levels. nih.govh1.co This is because the gut bacteria, through their BSH activity, cleave the taurine molecule from TβMCA, converting it to unconjugated β-muricholic acid. researchgate.netnih.gov This metabolic action by the microbiota effectively reduces the concentration of the endogenous FXR antagonist in the gut. nih.govnih.gov For instance, studies have shown that the antioxidant tempol (B1682022) can alter the gut microbiome by reducing Lactobacillus abundance and its BSH activity, leading to an accumulation of intestinal T-β-MCA. nih.gov

| Condition | Key Microbial Activity | Level of TβMCA | Consequence for FXR Signaling |

| Germ-Free | Absent | High | Intestinal FXR is inhibited |

| Conventional Microbiota | High BSH activity | Low | FXR inhibition is relieved |

| Antibiotic Treatment | Reduced BSH activity | High | Intestinal FXR is inhibited |

Feedback Loops Between Bile Acids and Gut Microbiota in Host Homeostasis

The interaction between TβMCA and the gut microbiota creates a critical feedback loop that regulates bile acid synthesis. nih.gov In a host with a healthy microbiota, bacterial BSHs deconjugate TβMCA, reducing its concentration. researchgate.net This alleviates the antagonism of intestinal FXR, allowing other bile acids to activate it. nih.govh1.co The subsequent activation of the FXR-FGF15 signaling axis leads to the suppression of hepatic CYP7A1 and a reduction in bile acid synthesis, thus maintaining the bile acid pool at a homeostatic level. nih.govnih.gov

Conversely, in a dysbiotic state or in germ-free conditions where BSH activity is low or absent, TβMCA levels remain high. mdpi.com This sustained antagonism of intestinal FXR disrupts the negative feedback loop, leading to continuous high-level expression of CYP7A1 and an expansion of the total bile acid pool. nih.govh1.co This demonstrates a clear mechanism where the metabolic activity of the gut microbiota directly modulates a host nuclear receptor signaling pathway to control systemic metabolic processes. nih.govh1.co This crosstalk is essential for maintaining the balance of bile acids, which not only function in digestion but also act as signaling molecules regulating lipid, glucose, and energy metabolism. nih.gov

Functional Roles in Lipid and Glucose Metabolism in Murine Models

Modulation of Hepatic HMG-CoA Reductase Activity

Beta-muricholic acid has been shown to exert a suppressive effect on the activity of hepatic 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a rate-limiting enzyme in the cholesterol biosynthesis pathway. In murine models fed a diet supplemented with cholesterol and cholic acid—a regimen known to induce fatty liver—the addition of β-muricholic acid significantly lowered the activity of this key enzyme. This suppression of HMG-CoA reductase activity is directly linked to the prevention of fatty liver formation, highlighting a crucial role for β-muricholic acid in controlling hepatic cholesterol synthesis.

Effects on Cholesterol Metabolism and Transport in Pre-clinical Models

In pre-clinical murine models, β-muricholic acid demonstrates a protective role against hypercholesterolemia and the formation of cholesterol gallstones. Mice with an abundance of muricholic acids exhibit resistance to diet-induced steatosis and weight gain. This resistance is partly attributed to a reduction in lipid absorption. Studies have shown that β-muricholic acid can decrease the prevalence of cholesterol gallstones by significantly reducing the biliary secretion rate of cholesterol, the cholesterol saturation index, and the intestinal absorption of cholesterol. These actions help prevent the transition of cholesterol from its liquid crystalline phase to solid crystals, thereby inhibiting gallstone formation.

The table below summarizes the effects of β-muricholic acid on key parameters of cholesterol metabolism in a murine model of diet-induced cholesterol gallstones.

| Parameter | Effect of Beta-Muricholic Acid Supplementation | Outcome |

| Gallstone Prevalence | Decreased | Prevention of cholesterol gallstone formation |

| Biliary Cholesterol Secretion Rate | Reduced | Lower cholesterol concentration in bile |

| Cholesterol Saturation Index | Reduced | Decreased likelihood of cholesterol precipitation |

| Intestinal Cholesterol Absorption | Reduced | Lower systemic cholesterol load |

Impact on Glucose Homeostasis and Insulin (B600854) Sensitivity in Experimental Settings

Muricholic acids, including β-MCA, have been demonstrated to have beneficial effects on glucose homeostasis and insulin sensitivity in experimental mouse models. Mice that are abundant in muricholic acids show resistance to high-fat diet-induced impairments in glucose metabolism. nih.gov Specifically, these mice exhibit lower serum glucose levels in response to both oral glucose tolerance tests and intraperitoneal insulin tolerance tests. nih.gov This indicates improved glucose handling and enhanced insulin sensitivity. nih.gov

Furthermore, glycine-β-muricholic acid (Gly-MCA), a conjugate of β-MCA, has been shown to improve obesity and insulin resistance. nih.govpsu.edunih.govresearchgate.net Antagonism of the intestinal farnesoid X receptor (FXR) by β-MCA and its conjugates is a key mechanism underlying these favorable metabolic effects. nih.govpsu.edunih.govresearchgate.net By inhibiting intestinal FXR signaling, Gly-MCA can alleviate obesity-related metabolic disorders. nih.gov

Modulation of Other Nuclear Receptors and G Protein-Coupled Receptors (e.g., TGR5) in Research Paradigms

Beta-muricholic acid and its conjugates are significant modulators of nuclear receptors and G protein-coupled receptors, most notably the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).

Tauro-β-muricholic acid (T-β-MCA), the primary taurine conjugate of β-MCA in mice, is a potent antagonist of FXR. nih.govwikipedia.org FXR is a key regulator of bile acid, lipid, and glucose metabolism. nih.gov By antagonizing FXR, particularly in the intestine, T-β-MCA and other muricholic acids can influence the expression of genes involved in these metabolic pathways. nih.govmdpi.com For instance, the antagonism of intestinal FXR signaling by muricholic acids can lead to improvements in metabolic profiles. mdpi.com Glycine-β-muricholic acid (Gly-MCA) also functions as an intestine-specific FXR antagonist. nih.govpsu.edunih.govresearchgate.net

In addition to FXR, muricholic acids have been implicated in the activation of TGR5, a G protein-coupled receptor that also plays a role in regulating metabolism. nih.gov TGR5 activation can influence various physiological processes, and its interaction with muricholic acids represents another pathway through which these bile acids can exert their metabolic effects. mdpi.com

Role in Experimental Models of Enterohepatic Disease and Inflammation (e.g., Liver Injury, Cholestasis in animal models)

In experimental models of enterohepatic diseases, β-muricholic acid and its derivatives have demonstrated protective effects, particularly in conditions such as nonalcoholic steatohepatitis (NASH) and cholestasis.

The glycine (B1666218) conjugate, Gly-MCA, has been shown to ameliorate NASH in murine models. nih.govpsu.edunih.govresearchgate.net It improves lipid accumulation, inflammatory responses, and collagen deposition in the liver. nih.govpsu.edunih.govresearchgate.net The mechanism underlying this therapeutic effect involves the antagonism of intestinal FXR, which leads to a decrease in intestine-derived ceramides (B1148491) and subsequently reduces endoplasmic reticulum stress and pro-inflammatory cytokine production in the liver. nih.govpsu.edunih.gov

The table below details the effects of Gly-MCA in a murine model of NASH. nih.gov

| Pathological Feature | Effect of Gly-MCA Treatment |

| Hepatic Lipid Accumulation | Reduced |

| Hepatic Inflammation | Reduced |

| Hepatic Fibrosis | Reduced |

| NAFLD Activity Score (NAS) | Lowered |

Research Applications of Beta Muricholic Acid D4 Beyond Quantification

Investigative Tool for Unraveling Bile Acid Pathophysiology in Animal Models

Animal models, particularly genetically modified mice, are indispensable for studying the connection between bile acid metabolism and human liver disease. nih.gov These models have been instrumental in clarifying the pathways of bile acid synthesis and the molecular mechanisms that regulate them. nih.gov Within this context, stable isotope-labeled bile acids like beta-muricholic acid-d4 are critical for tracing the metabolic fate of specific bile acids in disease states.

By introducing this compound into an animal model of liver disease (e.g., cholestasis or fibrosis), researchers can track the pathways of its metabolism, transport, and excretion. This allows for a dynamic view of how the disease process alters the handling of a key endogenous bile acid. For instance, studies using tritium-labeled beta-muricholic acid have successfully delineated its metabolism and secretion patterns in different species, establishing a methodological precedent. nih.gov The use of a deuterated tracer like the d4 variant offers the advantage of being non-radioactive while enabling precise detection by mass spectrometry. This approach can reveal disease-induced changes in the enterohepatic circulation, such as reduced hepatic uptake or increased backflow into systemic circulation, providing crucial insights into the pathophysiology of hepatobiliary disorders. nih.gov

Facilitating Mechanistic Studies of Bile Acid Receptor Agonism and Antagonism

Bile acids are not merely digestive aids; they are potent signaling molecules that interact with nuclear receptors, most notably the farnesoid X receptor (FXR). nih.govmdpi.com Beta-muricholic acid and its taurine-conjugated form, tauro-β-muricholic acid, are recognized as naturally occurring FXR antagonists. nih.govvtt.fi This antagonistic activity is significant because it opposes the negative feedback loop that normally suppresses bile acid synthesis, leading to a unique regulatory mechanism. nih.gov

In mechanistic studies, this compound can be used as a molecular probe to investigate these receptor interactions. In competitive binding assays, the labeled compound can help determine the binding affinity of other potential ligands for FXR. Researchers can quantify the displacement of this compound from the receptor's binding site by a test compound, thereby characterizing the new compound's potency as an agonist or antagonist. Furthermore, as an intestine-specific FXR antagonist, derivatives like glycine-β-muricholic acid have been shown to have beneficial effects on conditions like nonalcoholic steatohepatitis (NASH) in mouse models. nih.gov Using the deuterated form in such studies can help trace the molecule's journey to its site of action and confirm its engagement with the intended target receptor.

Table 1: Receptor Activity of Muricholic Acids

| Compound | Receptor | Activity | Finding |

|---|---|---|---|

| Tauro-β-muricholic acid | Farnesoid X Receptor (FXR) | Antagonist | Identified as a naturally occurring FXR antagonist that regulates bile acid synthesis. nih.govvtt.fi |

| α- and β-muricholic acids | Farnesoid X Receptor (FXR) | Antagonist | Increased levels of these bile acids are linked to a positive feedback mechanism on bile acid synthesis. nih.gov |

Use in Developing and Validating Novel Bile Acid Assays

The development of robust, accurate, and precise analytical methods is foundational to bile acid research. The complexity of the bile acid pool, with its numerous structurally similar compounds, necessitates highly specific and reliable quantification techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). illinois.edu In this arena, stable isotope-labeled compounds are the gold standard for use as internal standards.

This compound is ideally suited for this role in the analysis of its unlabeled counterpart. medchemexpress.com When added to a biological sample at a known concentration at the beginning of sample preparation, it co-purifies with the endogenous beta-muricholic acid. Because it is chemically identical but mass-shifted due to the deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. This allows it to correct for any analyte loss during extraction and for variations in instrument response (matrix effects), ensuring highly accurate and precise quantification. researchgate.net This application is critical for validating new assays, where parameters like intraday and interday precision, accuracy, and stability are rigorously tested. researchgate.net

Exploring Species-Specific Metabolic Adaptations to Bile Acid Profiles

Significant differences exist in bile acid composition between species. Humans primarily synthesize cholic acid and chenodeoxycholic acid, whereas mice produce cholic acid and muricholic acids as their main primary bile acids. nih.govmdpi.com These differences in metabolism can have profound implications for toxicology and drug development, as animal models may not always predict human responses. mdpi.com

This compound is an excellent tool for probing these species-specific metabolic pathways. By administering the deuterated compound to different animal species or using it in in-vitro systems with liver tissue fractions (e.g., S9 fractions or hepatocytes), researchers can trace and compare how it is metabolized. A study investigating the metabolism of beta-muricholic acid in hamsters and prairie dogs revealed distinct patterns of conjugation and excretion. nih.gov For example, in the prairie dog, the administered compound was almost entirely conjugated with taurine (B1682933), while in the hamster, a significant portion was conjugated with glycine (B1666218) or remained unconjugated. nih.gov Using this compound in similar comparative studies allows for precise identification and quantification of these different metabolites, shedding light on the enzymatic machinery and metabolic adaptations unique to each species.

Table 2: Comparative Metabolism of Beta-Muricholic Acid in Hamsters and Prairie Dogs

| Parameter | Hamster | Prairie Dog |

|---|---|---|

| Hepatic Extraction | Rapid (>85% in 1 hr) | Slower than hamster |

| Biliary Conjugation Profile | 43% Taurine, 22% Glycine, 28% Unconjugated | 93% Taurine |

| Fecal Recovery (after oral dose) | >80% recovered unchanged | >80% recovered unchanged |

Data sourced from a study on the metabolism of beta-muricholic acid. nih.gov

Integration into Multi-Omics Approaches for Systems-Level Understanding

Modern biomedical research increasingly relies on multi-omics approaches to gain a holistic understanding of complex biological systems. The interplay between the gut microbiota, host metabolism, and the bile acid pool is a particularly active area of investigation using metabolomics and metagenomics. nih.gov These studies generate vast datasets to uncover correlations between microbial populations, specific bile acid profiles, and host health or disease.

In this context, this compound first serves as a critical internal standard for the metabolomics component, ensuring the quantitative accuracy of bile acid measurements within the larger dataset. illinois.edu Beyond this, it can be employed as a metabolic tracer in stable isotope-resolved metabolomics (SIRM) studies. researchgate.net By administering this compound to an animal model, researchers can track the incorporation of the deuterium label into various downstream metabolites produced by both the host and the gut microbiota. This powerful technique moves beyond static snapshots, allowing scientists to map the flow of the molecule through the system, measure metabolic fluxes, and uncover previously unknown biochemical pathways. This provides a dynamic, systems-level understanding of how a specific bile acid influences the broader metabolic network.

Theoretical and Computational Studies on Beta Muricholic Acid Interactions

Molecular Docking and Dynamics Simulations of Receptor Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a bile acid, and a protein receptor. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, yielding a score that estimates the binding affinity. MD simulations then provide insights into the stability and conformational changes of the ligand-receptor complex over time.

Beta-muricholic acid and its conjugates have been subjects of such computational investigations, particularly in relation to the Farnesoid X Receptor (FXR), a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism. mdpi.com

Key Research Findings:

FXR Antagonism: Computational studies have identified taurine-conjugated beta-muricholic acid (T-β-MCA) as a potent natural antagonist of FXR. nih.gov Molecular modeling suggests that the specific stereochemistry of beta-muricholic acid, with its 6β- and 7β-hydroxyl groups, allows it to bind to the FXR ligand-binding pocket in a manner that prevents the conformational changes necessary for receptor activation.

Derivative Design: Building on the understanding of the T-β-MCA and FXR interaction, molecular modeling has been instrumental in designing derivatives with improved properties. Glycine-β-muricholic acid (Gly-MCA), for example, was identified through molecular modeling as an FXR antagonist that is also resistant to hydrolysis by bacterial bile salt hydrolases (BSH), enhancing its potential as a long-acting intestinal FXR inhibitor. nih.gov

Simulation of Complex Stability: MD simulations are used to assess the stability of the bile acid within the receptor's binding site. For a potential antagonist like T-β-MCA, these simulations would confirm that the compound remains stably bound in its inhibitory conformation, providing a thermodynamic basis for its function. The stability of such complexes is evaluated by analyzing parameters like the root-mean-square deviation (RMSD) and radius of gyration (Rg) over the simulation period. frontiersin.org

| Compound | Target Receptor | Predicted Interaction | Computational Method |

|---|---|---|---|

| Tauro-beta-muricholic acid (T-β-MCA) | Farnesoid X Receptor (FXR) | Antagonist | Molecular Docking/Modeling |

| Glycine-beta-muricholic acid (Gly-MCA) | Farnesoid X Receptor (FXR) | Antagonist | Molecular Modeling |

In Silico Prediction of Metabolic Pathways and Enzyme Specificity

In silico methods are crucial for predicting the metabolic fate of bile acids. These approaches can be broadly categorized as ligand-based, which rely on the chemical structure of the compound, or structure-based, which model the interaction between the compound and a specific enzyme.

The metabolism of beta-muricholic acid involves several key enzymatic transformations, including conjugation and potential modifications by gut microbial enzymes. Computational studies help predict the specificity of these enzymes.

Key Research Findings:

Enzyme-Substrate Docking: Molecular docking can be used to predict the binding affinity of beta-muricholic acid and its conjugates to the active sites of metabolic enzymes. For instance, studies on bile salt hydrolases (BSHs), the microbial enzymes that deconjugate bile acids, use computational models to understand substrate specificity. researchgate.netnih.gov The resistance of the computationally designed Gly-MCA to BSH hydrolysis is a direct application of this principle. nih.gov

Predicting Sites of Metabolism: While experimental studies in humans show that beta-muricholic acid is primarily conjugated to glycine (B1666218) and taurine (B1682933) and is largely resistant to dehydroxylation by gut flora, in silico tools can be used to corroborate these findings. nih.gov Algorithms can predict which sites on the molecule are most susceptible to modification by enzymes like cytochrome P450s or bacterial hydroxysteroid dehydrogenases (HSDHs). The known synthesis of beta-muricholic acid in mice via the enzyme Cyp2c70 provides a basis for creating predictive models for 6β-hydroxylation reactions. nih.gov

Machine Learning in Specificity Prediction: Advanced computational workflows combine molecular dynamics simulations with machine learning to create predictive models for enzyme specificity. By correlating the interaction energies between enzyme residues and various bile acid substrates, these models can accurately predict the relative rates of hydrolysis, helping to identify the structural determinants of enzyme specificity. researchgate.net

| Metabolic Process | Key Enzyme Class | In Silico Application | Predicted Outcome for β-MCA |

|---|---|---|---|

| Deconjugation | Bile Salt Hydrolase (BSH) | Docking, MD Simulations, Machine Learning | Predicts substrate preference (e.g., resistance of designed derivatives like Gly-MCA). |

| Hydroxylation/Synthesis | Cytochrome P450 (e.g., Cyp2c70) | Structure-based modeling | Identifies enzymes responsible for specific hydroxylations (e.g., 6β-hydroxylation). |

| Epimerization/Dehydrogenation | Hydroxysteroid Dehydrogenase (HSDH) | Ligand-based prediction | Predicts resistance to modification by common gut microbial enzymes. |

Future Directions and Emerging Research Frontiers

Expanding the Scope of Stable Isotope Tracing Methodologies

The use of stable isotope tracers is a powerful and safe method for investigating the in vivo metabolism of carbohydrates, fats, and proteins in humans. maastrichtuniversity.nl Compounds like beta-Muricholic acid-d4 are integral to these approaches, particularly in the field of metabolic flux analysis (MFA). MFA is a critical tool for quantitatively studying metabolism, moving beyond static measurements of metabolite concentrations to determine the rates at which intracellular metabolites are interconverted. nih.govmdpi.com

Future methodologies will expand beyond simple quantification to dynamic tracing of metabolic pathways in real-time. By introducing a stable isotope-labeled compound such as this compound, researchers can follow the deuterium (B1214612) label as the molecule is metabolized, transported, and excreted. This allows for the precise calculation of production rates, pool sizes, and turnover of specific bile acids. mdpi.com Advanced tracer techniques, including primed constant infusions, are being refined to achieve isotopic equilibrium more rapidly, providing a clearer picture of metabolic steady-states. nih.gov The application of these methods will allow for a deeper understanding of how diet, pharmaceuticals, and disease states impact the complex enterohepatic circulation of bile acids. mdpi.com

The core principle of MFA is that the isotopic labeling patterns of metabolites are determined by metabolic fluxes. nih.gov Therefore, by measuring these patterns after introducing a tracer, the underlying fluxes can be inferred. nih.gov This allows researchers to determine the relative contributions of different converging metabolic pathways. nih.gov

| Methodology | Principle | Application in Bile Acid Research |

| Metabolic Flux Analysis (MFA) | Uses stable isotope tracers to measure the rates of metabolic reactions within a biological system. nih.gov | Quantifying the synthesis, conjugation, and microbial transformation rates of muricholic acid metabolites. |

| Isotope Dilution | Measures the change in isotopic enrichment of a bile acid pool after administration of a labeled tracer to determine pool size and synthesis rate. mdpi.com | Assessing the total pool size and de novo synthesis rate of β-muricholic acid in specific animal models. |

| Primed Constant Infusion | A large initial tracer dose (prime) followed by a continuous infusion helps to rapidly achieve a steady-state isotopic enrichment. nih.gov | Studying the rapid dynamics of bile acid transport and metabolism in response to physiological stimuli. |

Elucidating Novel Biological Functions of Muricholic Acid Metabolites

Muricholic acids, primarily found in mice, are increasingly recognized as important signaling molecules with functions extending beyond their role in digestion. wikipedia.org They are known to interact with key nuclear receptors, most notably the farnesoid X receptor (FXR). wikipedia.org Specifically, tauro-β-muricholic acid acts as a potent FXR antagonist. wikipedia.orgresearchgate.net This antagonism has significant downstream effects, as FXR is a central regulator of bile acid, lipid, and glucose metabolism. researchgate.netnih.gov

Emerging research aims to uncover novel functions of the various metabolites of β-muricholic acid. Studies have shown that specific glycine-conjugated forms, such as Glycine-β-muricholic acid (Gly-MCA), can improve conditions like liver fibrosis and nonalcoholic steatohepatitis (NASH) in animal models. mdpi.comnih.govnih.gov These beneficial effects are linked to the modulation of intestinal FXR signaling and subsequent impacts on ceramide synthesis and endoplasmic reticulum stress. nih.govnih.gov

Future investigations using this compound will enable precise tracing of its conversion into these and other potentially bioactive metabolites. This will help clarify how different modifications (e.g., conjugation with taurine (B1682933) or glycine (B1666218), or transformation by gut microbiota) alter the signaling properties and physiological functions of the parent molecule. wikipedia.orgnih.gov Understanding these structure-function relationships is crucial for identifying new therapeutic targets for metabolic and inflammatory diseases. tandfonline.comnih.gov

| Metabolite | Receptor Interaction | Observed Biological Effect |

| Tauro-β-muricholic acid (T-β-MCA) | Farnesoid X Receptor (FXR) Antagonist wikipedia.orgresearchgate.net | Promotes bile acid synthesis through a positive feedback mechanism. researchgate.netnih.gov |

| Glycine-β-muricholic acid (Gly-MCA) | Intestine-specific FXR Antagonist nih.govnih.gov | Ameliorates NASH by reducing intestine-derived ceramides (B1148491). nih.govnih.gov Improves liver fibrosis and gut barrier function. mdpi.com |

| α- and β-muricholic acids | FXR Antagonists nih.gov | Increased levels can induce bile acid synthesis. nih.gov |

Advancements in Micro-scale and In Situ Analytical Techniques

The analysis of bile acids presents significant challenges due to their structural complexity, the presence of numerous isomers, and wide concentration ranges in biological samples. sciex.com this compound serves as an essential internal standard to address these challenges, correcting for variability during sample preparation and analysis and ensuring accurate quantification. sciex.comresearchgate.net

Current gold-standard methods rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). nih.govnih.govshimadzu.com Future advancements will focus on enhancing the sensitivity and resolution of these techniques, allowing for the analysis of minute sample volumes (micro-scale) and the direct measurement of bile acids within tissues (in situ). High-resolution mass spectrometry is critical for differentiating structural isomers that differ only in the spatial orientation of hydroxyl groups. sciex.com

Innovations in sample preparation and ionization techniques, such as electrospray ionization (ESI), are improving detection limits to the nanogram level. nih.gov The development of methods that minimize matrix effects—interference from other compounds in a biological sample—is a key area of research. sciex.com These technological strides will enable more detailed spatial and temporal profiling of muricholic acid metabolites in specific cellular compartments and tissues, providing unprecedented insight into their localized biological roles.

Comprehensive Integration of Multi-Omics Data for Predictive Modeling

To fully comprehend the systemic impact of bile acid metabolism, researchers are moving towards the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov This systems biology approach allows for a holistic view of how molecules like β-muricholic acid interact with genes, proteins, and other metabolites to influence physiological outcomes. tandfonline.comresearchgate.net

In this context, metabolomics data, which includes the precise quantification of bile acids using standards like this compound, provides a direct readout of the physiological state. By integrating this data with genomic information on bile acid synthesis enzymes or transcriptomic data on receptor expression, researchers can build comprehensive predictive models. nih.govmetabolon.comrsc.org These models can help identify complex patterns and causal relationships that are not apparent from a single data type. nih.gov

For example, integrating metabolomic profiles with gut microbiome data (metagenomics) can reveal how specific bacteria influence the production of bioactive secondary bile acids, which in turn regulate host gene expression. tandfonline.comnih.gov The development of advanced artificial intelligence and machine learning algorithms is crucial for analyzing these large, heterogeneous datasets and translating the integrated information into predictive biomarkers for disease diagnosis, prognosis, and therapeutic response. nih.govbiorxiv.org

Development of Advanced Animal Models for Translational Bile Acid Research

Translating findings from animal studies to human physiology is a significant challenge in bile acid research, largely due to species-specific differences in bile acid composition. nih.govbrown.edu Mice, for instance, have a bile acid pool rich in muricholic acids, which are found in only trace amounts in humans. wikipedia.orgnih.gov The enzyme responsible for producing muricholic acids in mice, Cyp2c70, is absent in humans. nih.gov

To bridge this translational gap, researchers are developing advanced animal models. These include:

Genetically Modified Mice: Knockout models, such as for the Cyp2c70 or Cyp8b1 genes, allow scientists to study the specific effects of the absence of certain bile acids. mdpi.comnih.govnih.gov For example, Cyp2c70 knockout mice lack muricholic acids and develop a more "human-like" hydrophobic bile acid profile, making them valuable for studying cholestatic liver injury. mdpi.com

Germ-Free Mice: These models are essential for dissecting the interactions between the gut microbiota and bile acid metabolism. Studies in germ-free mice have been critical in demonstrating that certain secondary bile acids are exclusively products of bacterial metabolism. researchgate.netnih.gov

"Humanized" Mouse Models: These models, in which mouse liver cells are replaced with human hepatocytes, can produce a bile acid profile that more closely resembles that of humans. researchgate.net

In these sophisticated models, this compound can be used to study the metabolic fate of this murine-specific bile acid in a human-like physiological context, providing critical insights for the development of bile acid-based therapies. nih.govbrown.edu

Q & A

Q. What is the primary methodological role of β-Muricholic Acid-d4 in bile acid quantification?

β-Muricholic Acid-d4 is a deuterated internal standard used in GC- or LC-MS workflows to quantify endogenous β-muricholic acid (β-MCA) in biological matrices. Its isotopic labeling ensures minimal interference with the analyte during ionization, enabling precise calibration curves and correction for matrix effects. Researchers must validate its use by confirming chromatographic separation from unlabeled β-MCA and verifying purity (>95%) via Certificates of Analysis (COA) .

Q. How should researchers optimize sample preparation for β-Muricholic Acid-d4 in serum/plasma studies?

Serum/plasma samples require protein precipitation (e.g., methanol:acetonitrile, 1:1 v/v) followed by solid-phase extraction (SPE) to isolate bile acids. β-Muricholic Acid-d4 should be spiked before extraction to account for recovery losses. Method validation must include spike-and-recovery tests (70–120% recovery) and matrix effect evaluation (ion suppression/enhancement <20%) .

Q. What analytical parameters are critical for distinguishing β-Muricholic Acid-d4 from structural analogs like α-MCA-d4?

Chromatographic resolution is essential due to the structural similarity of muricholic acid isomers. Use reversed-phase columns (C18 or C8) with mobile phases containing 0.1% formic acid and ammonium acetate. Retention time shifts (≥0.2 min) and unique MRM transitions (e.g., m/z 516.3 → 80.1 for β-MCA-d4 vs. m/z 516.3 → 98.1 for α-MCA-d4) ensure specificity .

Advanced Research Questions

Q. How does β-Muricholic Acid-d4 enable mechanistic studies of bile acid-microbiome interactions?

β-MCA is a hydrophilic bile acid that modulates gut microbiota composition by inhibiting FXR signaling. In studies using β-Muricholic Acid-d4, researchers can track host-microbe crosstalk by correlating fecal β-MCA-d4 levels with microbial taxa (e.g., Bacteroides reduction) via metagenomic sequencing. Isotope dilution MS data must be normalized to fecal weight and extraction efficiency .

Q. What experimental design considerations are critical for in vivo gallstone dissolution studies using β-Muricholic Acid-d4?

In murine models, β-MCA-d4 administration (e.g., 0.5% dietary supplementation) reduces biliary cholesterol saturation by competing with hydrophobic bile acids. Key endpoints include gallstone prevalence, biliary cholesterol secretion rates, and intestinal cholesterol absorption. A study by Wang & Tazuma (2003) demonstrated 100% gallstone dissolution in C57L mice after 8 weeks, but results must be contextualized against species-specific bile acid pools and diet composition .

Q. How can researchers resolve contradictions in β-MCA’s role in metabolic disorders?

Discrepancies arise from model-specific bile acid pools (e.g., mice vs. humans) and assay variability. For instance, β-MCA is a major murine bile acid but absent in humans. To address this, use β-Muricholic Acid-d4 in humanized mouse models (e.g., FXR-KO) and validate findings with complementary techniques like bile acid sequestering or microbiota transplantation .

Q. What statistical approaches are recommended for longitudinal studies of β-MCA-d4 pharmacokinetics?

Non-compartmental analysis (NCA) can estimate AUC and half-life, but mixed-effects models are preferred for repeated-measures data. Adjust for covariates like diet, circadian rhythm, and inter-individual microbiota variation. Power analysis should account for ≥20% inter-subject variability in bile acid turnover .

Methodological Challenges & Solutions

Q. How to mitigate isotopic cross-talk in multiplexed bile acid panels containing β-Muricholic Acid-d4?

Cross-talk between deuterated and naturally occurring [M+4] isotopologues can occur. Solutions include:

Q. What validation criteria are essential for β-Muricholic Acid-d4 in tissue-specific bile acid profiling?

Tissue homogenates (e.g., liver, ileum) require:

- Linearity (R² > 0.99) across physiological ranges (0.1–100 ng/mL).

- Intra-/inter-day precision (CV <15%).

- Stability tests (freeze-thaw, autosampler, long-term storage) per FDA Bioanalytical Method Validation guidelines .

Data Interpretation & Reporting

Q. How to contextualize β-Muricholic Acid-d4 data in meta-analyses of bile acid signaling?

Normalize β-MCA levels to total bile acid pool size and report absolute concentrations (nmol/g tissue or µM in bile). Use standardized nomenclature (e.g., "β-MCA-d4" instead of "ω-MCA-d4") to avoid confusion with structural analogs. Cross-reference with orthogonal datasets (e.g., RNA-seq for FXR target genes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.